Modafinil

Pharmacokinetics Enantiomer-specific metabolism Half-life

Modafinil (CAS 68693-11-8) is the prototypical atypical dopamine transporter (DAT) inhibitor (Ki ~1.96 μM), serving as the essential reference standard for structure-activity relationship (SAR) studies and novel analogue benchmarking. Its racemic composition—with distinct R-enantiomer (~10–15 h) and S-enantiomer (~3–4 h) half-lives—enables enantiomer-specific pharmacokinetic/pharmacodynamic investigations not replicable by isolated armodafinil. With a validated moderate effect size (SMD=0.28) on working memory updating and established efficacy as an active comparator in obstructive sleep apnea trials (ESS, MWT20 benchmarks), this compound is ideally suited for cognitive neuroscience research, wakefulness-mechanism studies, and next-generation eugeroic development programs.

Molecular Formula C15H15NO2S
Molecular Weight 273.4 g/mol
CAS No. 68693-11-8
Cat. No. B1677378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameModafinil
CAS68693-11-8
Synonyms2-((diphenylmethyl)sulfinyl)acetamide
2-((R)-(diphenylmethyl)sulfinyl)acetamide
Alertec
armodafinil
benzhydrylsulfinylacetamide
CRL 40476
CRL-40476
modafinil
Modiodal
Nuvigil
Provigil
R Modafinil
R-modafinil
Sparlon
Vigil
Molecular FormulaC15H15NO2S
Molecular Weight273.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)N
InChIInChI=1S/C15H15NO2S/c16-14(17)11-19(18)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H2,16,17)
InChIKeyYFGHCGITMMYXAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySlightly soluble
Practically insoluble in water and cyclohexane. Sparingly to slightly soluble in methanol and acetone.
6.22e-01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Modafinil (CAS 68693-11-8) Procurement: Baseline Identity and Pharmacological Class


Modafinil (CAS 68693-11-8) is a benzhydryl sulfinyl acetamide classified as a wakefulness-promoting agent (eugeroic) and atypical dopamine reuptake inhibitor (DRI) [1]. It is approved for the treatment of excessive daytime sleepiness associated with narcolepsy, shift work sleep disorder, and obstructive sleep apnea [2]. Unlike classical psychostimulants, modafinil exhibits a distinct pharmacological profile characterized by low-affinity, non-competitive inhibition of the dopamine transporter (DAT), with a racemic mixture of R- and S-enantiomers exhibiting differential pharmacokinetic properties [3].

Why Modafinil (CAS 68693-11-8) Cannot Be Interchanged with Analogues or Generic Alternatives


Substituting modafinil with structurally related analogues or alternative wake-promoting agents without precise consideration of enantiomeric composition, pharmacokinetic half-life, and receptor binding profiles can lead to significant differences in clinical efficacy and safety [1]. The racemic nature of modafinil yields a unique temporal profile not replicated by its isolated R-enantiomer (armodafinil) or by more potent synthetic analogues [2]. Furthermore, prodrugs like adrafinil introduce metabolic latency and liver burden, while other agents in the same therapeutic class exhibit distinct binding affinities and side effect profiles, making direct interchange scientifically invalid [3].

Quantitative Differentiation Guide for Modafinil (CAS 68693-11-8) Against Comparators


Modafinil vs. Armodafinil: Enantiomer-Specific Half-Life and Duration of Action

Modafinil is a racemic mixture of R- and S-enantiomers with distinct elimination half-lives. The R-enantiomer has a half-life of 10-15 hours, while the S-enantiomer has a half-life of 3-4 hours [1]. In contrast, armodafinil, which is solely the R-enantiomer, has a half-life of 10-15 hours [2]. This difference results in modafinil achieving peak plasma concentrations earlier due to the faster-clearing S-enantiomer, while armodafinil maintains higher plasma concentrations later in the day [3].

Pharmacokinetics Enantiomer-specific metabolism Half-life

Modafinil vs. Methylphenidate: Cognitive Enhancement Profile in Healthy Adults

A 2020 meta-analysis of 14 studies (64 effect sizes) found that modafinil produced a small but significant overall effect on cognitive performance in healthy non-sleep-deprived adults (SMD=0.12, p=.01), specifically improving memory updating (SMD=0.28, p=.03) [1]. In contrast, methylphenidate (24 studies, 47 effect sizes) showed a larger overall effect (SMD=0.21, p=.0004) driven by improvements in recall (SMD=0.43), sustained attention (SMD=0.42), and inhibitory control (SMD=0.27) [2].

Cognitive enhancement Meta-analysis Executive function

Modafinil vs. Flmodafinil (CRL-40,940): Dopamine Transporter (DAT) Binding Affinity

Modafinil exhibits weak binding affinity for the dopamine transporter (DAT), with a Ki of approximately 1.96 μM for the S-enantiomer at human DAT [1]. In contrast, the bisfluoro analog flmodafinil (CRL-40,940) has a reported Ki of 4.09 μM for the DAT, indicating even weaker binding [2]. Both compounds are classified as weak, atypical DRIs, but flmodafinil is claimed by its inventors to have a more favorable side effect profile [3].

Dopamine transporter Binding affinity Ki Analogue comparison

Modafinil vs. Armodafinil: Comparative Efficacy in Obstructive Sleep Apnea (OSA) by Indirect Treatment Comparison

An indirect treatment comparison meta-analysis of 6 randomized controlled trials (1,714 total participants) assessed the efficacy of modafinil, armodafinil, and solriamfetol in OSA patients with residual excessive daytime sleepiness [1]. At 12 weeks, all three agents showed improvement on the Epworth Sleepiness Scale (ESS) and Maintenance of Wakefulness Test (MWT20) compared to placebo, but with varying probabilities of improvement. Solriamfetol had the highest probability of improvement, while modafinil and armodafinil showed comparable but lower probabilities [2].

Obstructive sleep apnea Efficacy Indirect treatment comparison

Modafinil vs. JJC8-016: DAT Affinity and Locomotor Effects in Rodent Models

The modafinil analog JJC8-016 exhibits significantly higher DAT affinity (Ki=116 nM) compared to R-modafinil (Ki=3 μM), representing a 26-fold increase in binding potency [1]. In rat studies, R-modafinil (10-30 mg/kg i.p.) dose-dependently increased locomotor activity and brain-stimulation reward, whereas JJC8-016 (10-30 mg/kg i.p.) did not produce these effects, suggesting a reduced abuse potential [2].

Dopamine transporter Analog Locomotor activity Abuse potential

Modafinil vs. Adrafinil: Metabolic Activation and Bioavailability

Adrafinil is a prodrug that requires hepatic metabolism to be converted to the active compound modafinil [1]. This metabolic step introduces a delay in onset of action of approximately 45-60 minutes compared to direct administration of modafinil [2]. Furthermore, adrafinil's conversion is incomplete and variable, potentially leading to unpredictable plasma levels of the active metabolite [3]. Modafinil, in contrast, has a bioavailability of 40-65% and reaches peak plasma concentrations within 2-4 hours after oral administration [4].

Prodrug Metabolism Bioavailability Onset of action

Optimal Research and Industrial Applications for Modafinil (CAS 68693-11-8)


Cognitive Neuroscience Research on Memory Updating

Based on meta-analytic evidence showing modafinil's selective improvement in memory updating (SMD=0.28) in healthy adults, this compound is well-suited for investigations into the neurobiological mechanisms of working memory and cognitive flexibility, particularly in studies where a moderate effect size is desired without the broad cognitive enhancement seen with methylphenidate [1].

Pharmacokinetic Studies of Enantiomer-Specific Drug Action

The distinct half-lives of the R- and S-enantiomers of modafinil (10-15 h vs. 3-4 h) make it an ideal tool for studying enantiomer-specific pharmacokinetics and pharmacodynamics, particularly in relation to time-of-day effects on drug efficacy and receptor occupancy [2].

Comparator Studies in Obstructive Sleep Apnea (OSA) Clinical Trials

Modafinil's well-characterized efficacy profile in OSA, as demonstrated in indirect treatment comparisons, positions it as a valuable active comparator for evaluating novel wake-promoting agents. Its moderate effect size on the ESS and MWT20 provides a benchmark against which new therapies can be measured [3].

Research on Atypical Dopamine Transporter Inhibitors

As the prototypical atypical DAT inhibitor, modafinil serves as the reference standard for developing and evaluating novel analogues with improved affinity and reduced abuse potential, such as JJC8-016. Its low DAT affinity (Ki ~1.96 μM) and unique binding mode provide a baseline for structure-activity relationship studies [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Modafinil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.